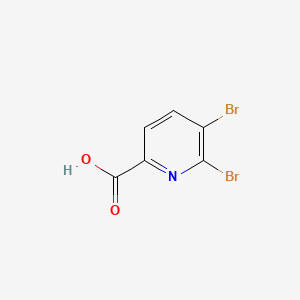

5,6-Dibromopicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHFYQMPUZAWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659339 | |

| Record name | 5,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206679-66-4 | |

| Record name | 5,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dibromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5,6-Dibromopicolinic acid, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in publicly available literature, this document details a robust two-step approach, commencing with the synthesis of the key intermediate, 5,6-dibromo-2-methylpyridine, followed by its oxidation to the target carboxylic acid.

This guide is intended to provide researchers and professionals in drug development and organic synthesis with the necessary details to reproduce this synthesis. All quantitative data has been summarized in structured tables for clarity, and detailed experimental protocols are provided for each critical step.

Synthetic Strategy Overview

The synthesis of 5,6-Dibromopicolinic acid is approached through a two-step sequence. The first step involves the synthesis of the crucial intermediate, 5,6-dibromo-2-methylpyridine, via a Sandmeyer-type reaction. The subsequent step is the oxidation of the methyl group of this intermediate to a carboxylic acid, yielding the final product.

Caption: Proposed two-step synthesis of 5,6-Dibromopicolinic acid.

Step 1: Synthesis of 5,6-Dibromo-2-methylpyridine

The initial step focuses on the preparation of the key intermediate, 5,6-dibromo-2-methylpyridine, from 5-bromo-2-amino-6-methylpyridine hydrobromide. This transformation is achieved through a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a bromine atom.[1][2]

Experimental Protocol:

In a well-ventilated fume hood, 5-bromo-2-amino-6-methylpyridine hydrobromide is dissolved in 48% hydrobromic acid. The resulting solution is cooled to a temperature between -1 to 5 °C using an ice-salt bath. To this cooled solution, bromine is added slowly, followed by the dropwise addition of a 40 wt% aqueous solution of sodium nitrite, while maintaining the low temperature.[1] The reaction mixture is stirred for an additional hour at this temperature.

Following the reaction, the mixture is carefully neutralized by the addition of a 50% aqueous sodium hydroxide solution until the pH reaches approximately 13. The temperature is then allowed to rise to 20 °C, and toluene is added to extract the product. The organic phase is separated, washed with a saturated aqueous sodium chloride solution, and the solvent is removed under reduced pressure to yield 5,6-dibromo-2-methylpyridine.[1]

Quantitative Data for Step 1:

| Reagent | Molar Equiv. | Quantity |

| 5-Bromo-2-amino-6-methylpyridine hydrobromide | 1.00 | 84 mol |

| 48% Hydrobromic acid | 11.44 | 162.0 kg |

| Bromine | 3.20 | 43.0 kg |

| 40 wt% Sodium nitrite solution | 4.99 | 28.9 kg |

| 50% Sodium hydroxide solution | - | 120.0 kg |

| Toluene | - | 78.0 kg |

| Product | ||

| 5,6-Dibromo-2-methylpyridine | Yield: 79% | 16.6 kg (in 96.0 kg toluene solution) |

Note: The provided quantities are for a large-scale synthesis and should be scaled down appropriately for laboratory use.[1]

Step 2: Oxidation to 5,6-Dibromopicolinic acid

The second and final step is the oxidation of the methyl group of 5,6-dibromo-2-methylpyridine to a carboxylic acid. This is achieved using a strong oxidizing agent, potassium permanganate, in an aqueous medium. This method is a well-established procedure for the oxidation of alkylpyridines to their corresponding carboxylic acids.

Experimental Protocol:

5,6-dibromo-2-methylpyridine is suspended in water in a reaction vessel equipped with a mechanical stirrer and a reflux condenser. The mixture is heated to 80 °C, and potassium permanganate is added in portions. The reaction temperature is then maintained at 85-90 °C for 60-100 minutes. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC).

Upon completion of the reaction, the hot mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with an appropriate acid (e.g., 6M HCl) to a pH of 3-4. The precipitated product, 5,6-Dibromopicolinic acid, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Step 2 (Adapted from a similar synthesis):

| Reagent | Molar Ratio |

| 5,6-Dibromo-2-methylpyridine | 1 |

| Potassium permanganate | 2-3 |

| Water | Solvent |

| Product | |

| 5,6-Dibromopicolinic acid | Yield: (Not explicitly reported for this specific substrate, but similar reactions yield ~78%) |

Logical Relationships in the Synthetic Pathway

The synthetic route relies on a logical progression of functional group transformations. The Sandmeyer-type reaction in the first step is a classic and reliable method for the introduction of a halide onto an aromatic ring by replacing an amino group. The subsequent oxidation of the methyl group is a standard transformation in pyridine chemistry. The choice of potassium permanganate as the oxidant is based on its proven efficacy in converting methylpyridines to picolinic acids.

Caption: Logical flow of the synthesis of 5,6-Dibromopicolinic acid.

Conclusion

This technical guide outlines a feasible and reproducible synthetic route for 5,6-Dibromopicolinic acid. By following the detailed protocols and considering the quantitative data provided, researchers and professionals in the field of organic synthesis and drug development can confidently approach the preparation of this compound. The described two-step synthesis, involving a Sandmeyer-type reaction followed by an oxidation, represents a logical and effective strategy for accessing this and potentially other related dihalogenated picolinic acids. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out in a well-equipped laboratory.

References

In-Depth Technical Guide to 5,6-Dibromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5,6-Dibromopicolinic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

5,6-Dibromopicolinic acid, also known as 5,6-dibromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. Its chemical structure features a pyridine ring substituted with two bromine atoms at positions 5 and 6, and a carboxylic acid group at position 2.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source/Notes |

| CAS Number | 1206679-66-4 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1] |

| Molecular Weight | 280.90 g/mol | [1] |

| Appearance | White to off-white powder/crystal | Inferred from related compounds |

| Melting Point | Not available | Data not found in searches. |

| Boiling Point | Not available | Data not found in searches. |

| Solubility | Insoluble in water.[3] Likely soluble in organic solvents like methanol, DMSO, and DMF, based on the properties of similar compounds. | [3] |

| pKa | 3.02 ± 0.10 (Predicted) | [4] |

| Purity | ≥95% | Commercially available specification.[5] |

| Storage | Inert atmosphere, 2-8°C | Recommended by suppliers.[2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 5,6-Dibromopicolinic acid was not found in the surveyed literature, a logical synthetic approach can be proposed based on established pyridine chemistry. The reactivity of the compound is dictated by the electron-withdrawing nature of the carboxylic acid and the bromine substituents on the pyridine ring.

Logical Synthesis Workflow

A potential synthetic route to 5,6-Dibromopicolinic acid could involve the direct bromination of a suitable picolinic acid precursor. The workflow for such a synthesis, followed by purification, is outlined below.

Experimental Protocols

As no specific experimental protocols for 5,6-Dibromopicolinic acid were identified, a general procedure for the oxidation of a substituted methylpyridine to the corresponding carboxylic acid is provided as a representative example. This methodology would require adaptation and optimization for the specific synthesis of 5,6-Dibromopicolinic acid.

General Protocol: Oxidation of a Brominated 2-Methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material (e.g., 2-methyl-5,6-dibromopyridine) in water.

-

Oxidation: Heat the suspension to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise over a period of several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Isolation of Crude Product: Acidify the filtrate with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4 to precipitate the crude carboxylic acid.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

While specific spectra for 5,6-Dibromopicolinic acid are not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of related brominated picolinic acids.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the deshielding effects of the bromine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift (typically >160 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹) and a strong C=O stretching vibration around 1700 cm⁻¹.

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity or signaling pathway involvement of 5,6-Dibromopicolinic acid. However, the picolinic acid scaffold and its derivatives are known to exhibit a range of biological activities, making this compound a person of interest for further investigation.

Potential Areas of Investigation

The workflow for investigating the biological potential of a novel compound like 5,6-Dibromopicolinic acid would typically follow the pathway illustrated below.

Given that halogenated aromatic compounds are prevalent in many approved drugs, the dibromo substitution pattern of 5,6-Dibromopicolinic acid may offer unique properties in terms of target binding, metabolic stability, and pharmacokinetic profile. Researchers in drug discovery are encouraged to consider this compound for screening in various disease models.

References

An In-depth Technical Guide to 5,6-Dibromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dibromopicolinic acid, a halogenated pyridine carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this document presents a combination of known information, including its Chemical Abstracts Service (CAS) number, and a proposed synthetic pathway with predicted physicochemical and spectroscopic properties based on analogous compounds.

Core Data Presentation

CAS Number: 1206679-66-4

Molecular Formula: C₆H₃Br₂NO₂

Molecular Weight: 280.90 g/mol

The following table summarizes the predicted and known physicochemical properties of 5,6-Dibromopicolinic acid, with comparative data from structurally related compounds.

| Property | 5,6-Dibromopicolinic Acid (Predicted) | 5-Bromopicolinic Acid (Observed) | 2,6-Dibromopyridine (Observed) |

| Melting Point (°C) | 180-190 | 177-178[1] | 117-120[2][3] |

| Boiling Point (°C) | > 300 | 319.5 ± 27.0 | 249[2][3] |

| Density (g/cm³) | ~2.0 | 1.813 ± 0.06 | ~2.1[2] |

| Appearance | White to off-white crystalline solid | White to off-white powder | White to off-white crystalline powder[2][3] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Soluble in methanol[4] | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform[2] |

| pKa | ~2.5 - 3.5 | 3.41 ± 0.10 | Not Applicable |

Proposed Synthetic Pathway and Experimental Protocol

As 5,6-Dibromopicolinic acid is not readily commercially available, a plausible two-step synthetic route is proposed, commencing from 2-methylpyridine. This pathway involves the direct bromination of the pyridine ring, followed by the oxidation of the methyl group to a carboxylic acid.

dot

References

An In-depth Technical Guide on the Physical Properties of 5,6-Dibromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and spectral properties of 5,6-Dibromopicolinic acid (CAS No. 1206679-66-4). Due to the limited availability of experimental data in public literature and databases, this document summarizes the foundational information and presents standardized experimental protocols for the determination of its key physical and chemical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.

Introduction

5,6-Dibromopicolinic acid is a halogenated derivative of picolinic acid, a class of compounds known for their chelating properties and as versatile intermediates in the synthesis of pharmaceuticals and other functional materials. The precise physical and spectral properties of 5,6-Dibromopicolinic acid are crucial for its application in medicinal chemistry and materials science, influencing its reactivity, solubility, and biological activity. This guide collates the available data and provides detailed methodologies for its empirical characterization.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 1206679-66-4 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data

Detailed spectral data for 5,6-Dibromopicolinic acid is not currently published in readily accessible databases. However, commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[1] The following sections outline the expected spectral characteristics and provide standardized protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 5,6-Dibromopicolinic acid is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (from the carboxylic acid): A broad band typically in the region of 3300-2500 cm⁻¹.

-

C=O stretch (from the carboxylic acid): A strong absorption band between 1760-1690 cm⁻¹.

-

C-O stretch (from the carboxylic acid): A band in the 1320-1210 cm⁻¹ region.

-

Aromatic C-H and C=C/C=N stretches: Bands in the fingerprint region and above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 5,6-Dibromopicolinic acid will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion will be a key diagnostic feature, with characteristic M, M+2, and M+4 peaks.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the physical and spectral properties of 5,6-Dibromopicolinic acid.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of the dry 5,6-Dibromopicolinic acid to a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Determination

Principle: Solubility is determined by observing the dissolution of a solute in a solvent at a specified temperature.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Weigh approximately 10 mg of 5,6-Dibromopicolinic acid into a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble. The test can be repeated with varying amounts of solvent to determine a more quantitative solubility.

NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Procedure:

-

Dissolve 5-10 mg of 5,6-Dibromopicolinic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, providing information about its functional groups.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Spatula

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 5,6-Dibromopicolinic acid sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Apparatus:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Syringe pump or liquid chromatography system for sample introduction

-

Volatile solvents (e.g., methanol, acetonitrile)

Procedure (using ESI-MS):

-

Prepare a dilute solution of 5,6-Dibromopicolinic acid (approximately 1 mg/mL) in a suitable volatile solvent.

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or LC.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern, as well as any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and spectral characterization of a novel organic compound like 5,6-Dibromopicolinic acid.

References

A Technical Guide to the Solubility Profile of 5,6-Dibromopicolinic Acid for Researchers and Drug Development Professionals

Introduction

5,6-Dibromopicolinic acid, a halogenated derivative of picolinic acid, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. Picolinic acid and its derivatives are known to exhibit a range of biological activities and serve as important scaffolds in the design of novel therapeutic agents.[1][2] The physicochemical properties of a drug candidate, such as its solubility, are fundamental to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide outlines the necessary experimental protocols and data presentation formats for determining and reporting the solubility of 5,6-Dibromopicolinic acid. It is intended to provide researchers, scientists, and drug development professionals with a practical framework for generating and interpreting this critical dataset.

Predicted Solubility Profile and Data Presentation

While specific data is pending experimental determination, a qualitative prediction of solubility can be inferred from the structure of 5,6-Dibromopicolinic acid. The presence of the carboxylic acid and the pyridine nitrogen introduces polarity and potential for hydrogen bonding, suggesting some aqueous solubility. Conversely, the dibrominated aromatic ring is hydrophobic and will influence solubility in organic solvents.

For systematic recording and comparison of experimentally determined solubility, the following table structure is recommended.

Table 1: Experimentally Determined Solubility of 5,6-Dibromopicolinic Acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Water | 37 | HPLC-UV | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||

| Phosphate-Buffered Saline (pH 7.4) | 37 | HPLC-UV | ||

| 0.1 M HCl (pH 1.2) | 37 | HPLC-UV | ||

| 0.1 M Acetate Buffer (pH 4.5) | 37 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| User-defined solvent | User-defined temp. | User-defined method |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[3] The following protocol is a generalized procedure that should be optimized for 5,6-Dibromopicolinic acid.

3.1. Materials

-

5,6-Dibromopicolinic acid (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5,6-Dibromopicolinic acid to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of 5,6-Dibromopicolinic acid of known concentrations in the respective solvents.

-

Generate a calibration curve using the standard solutions with an appropriate analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the sample solutions to determine the concentration of dissolved 5,6-Dibromopicolinic acid.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL and mol/L from the determined concentration.

-

Each experiment should be performed in triplicate to ensure reproducibility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of a new chemical entity like 5,6-Dibromopicolinic acid, with a focus on solubility determination.

Conclusion

Determining the solubility of 5,6-Dibromopicolinic acid is a critical step in its evaluation as a potential drug candidate. While specific data is not yet published, the protocols and frameworks presented in this guide provide a robust starting point for researchers. The systematic generation and clear presentation of solubility data will be invaluable for guiding further studies in formulation development, pharmacology, and toxicology, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

Technical Guide: Physicochemical Characterization of 5,6-Dibromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dibromopicolinic acid (CAS No. 1206679-66-4) is a halogenated pyridine carboxylic acid derivative. Halogenated organic acids are pivotal building blocks in medicinal chemistry and materials science, often imparting unique properties such as altered lipophilicity, metabolic stability, and binding interactions with biological targets. An accurate determination of the physicochemical properties of such compounds is a critical first step in any research and development endeavor. This guide provides an in-depth overview of the melting point of 5,6-Dibromopicolinic acid, including a comparative analysis with related isomers and detailed experimental protocols for its determination.

Quantitative Data: Melting Point

Table 1: Melting Points of Brominated Pyridine Carboxylic Acids

| Compound Name | CAS Number | Structure | Melting Point (°C) |

| 5-Bromopicolinic acid | 30766-11-1 | 5-Bromo-2-pyridinecarboxylic acid | 177 - 178 |

| 6-Bromopicolinic acid | 21190-87-4 | 6-Bromo-2-pyridinecarboxylic acid | 192 - 194 |

| 5-Bromonicotinic acid | 20826-04-4 | 5-Bromo-3-pyridinecarboxylic acid | 182 |

| 5,6-Dibromopicolinic acid | 1206679-66-4 | 5,6-Dibromo-2-pyridinecarboxylic acid | Not Available |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used to identify a substance and assess its purity. Two common and reliable methods for determining the melting point are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small sample of the material in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation:

-

Ensure the 5,6-Dibromopicolinic acid sample is pure and completely dry.

-

If the sample consists of large crystals, finely crush it to a powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.

-

-

Instrument Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, a preliminary determination can be performed with a rapid heating rate (10-20 °C/minute) to establish a rough estimate.

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating at a slow, controlled rate of 1-2 °C/minute.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also yield information about the enthalpy of fusion.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 5,6-Dibromopicolinic acid into an aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of sample due to sublimation.

-

-

Instrument Setup and Calibration:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Measurement:

-

Set the instrument to heat the sample at a constant rate, typically 5-10 °C/minute.

-

The instrument will record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is generally taken as the melting point. The area under the peak corresponds to the heat of fusion.

-

Logical and Experimental Workflows

To ensure a systematic approach to the characterization of a new or uncharacterized compound like 5,6-Dibromopicolinic acid, a logical workflow should be followed. The following diagrams illustrate a general workflow for compound characterization and the specific process of melting point determination.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

Caption: Experimental workflow for capillary melting point determination.

1H NMR Spectrum of 5,6-Dibromopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,6-Dibromopicolinic acid. Due to the absence of experimentally acquired spectra in publicly available databases, this guide leverages data from analogous compounds and fundamental principles of NMR spectroscopy to predict the spectral characteristics. This document is intended to support researchers in spectral interpretation, structural confirmation, and quality control.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 5,6-Dibromopicolinic acid is expected to be characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the carboxylic acid proton. The electron-withdrawing nature of the two bromine atoms and the carboxylic acid group significantly influences the chemical shifts of the ring protons.

The predicted spectral data is summarized in the table below. These predictions are based on the analysis of related structures, such as 5-bromopicolinic acid and 6-bromopicolinic acid, and established substituent effects on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 8.0 - 8.3 | Doublet (d) | 8.0 - 9.0 | 1H |

| H-4 | 7.8 - 8.1 | Doublet (d) | 8.0 - 9.0 | 1H |

| -COOH | 10.0 - 13.0 | Singlet (s), broad | - | 1H |

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent, concentration, and temperature.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for an aromatic compound like 5,6-Dibromopicolinic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 5,6-Dibromopicolinic acid.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often suitable for carboxylic acids to ensure solubility and to observe the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

-

The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 0-16 ppm to cover the full range of proton chemical shifts.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of 5,6-Dibromopicolinic acid and the spin-spin coupling relationship between the two aromatic protons, H-3 and H-4.

Caption: Structure of 5,6-Dibromopicolinic acid and the J-coupling between H-3 and H-4.

A Technical Guide to the Spectroscopic Profile of 5,6-Dibromopicolinic Acid

Introduction

5,6-Dibromopicolinic acid is a halogenated derivative of picolinic acid, a pyridinecarboxylic acid. While specific applications and extensive experimental data for this particular compound are not widely published, its structural similarity to other biologically active picolinates suggests potential utility in fields such as medicinal chemistry and materials science. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5,6-Dibromopicolinic acid, offering a valuable resource for researchers and drug development professionals. The data herein is based on established spectroscopic principles and analysis of structurally related compounds.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for 5,6-Dibromopicolinic acid, the following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of substituent effects and comparison with known data for similar molecules.

Predicted ¹H and ¹³C NMR Data

The NMR spectra of 5,6-Dibromopicolinic acid are expected to be relatively simple due to the high degree of substitution on the pyridine ring. The predicted chemical shifts are influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,6-Dibromopicolinic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-3 | 8.2 - 8.4 | - | Doublet |

| H-4 | 8.0 - 8.2 | - | Doublet |

| C-2 | - | ~165 | Carboxylic acid carbon |

| C-3 | - | ~130 | |

| C-4 | - | ~142 | |

| C-5 | - | ~125 | |

| C-6 | - | ~150 | |

| COOH | 12 - 14 | - | Broad singlet, exchangeable with D₂O |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 5,6-Dibromopicolinic acid will be characterized by the absorptions of the carboxylic acid and the substituted pyridine ring.

Table 2: Predicted Characteristic IR Absorptions for 5,6-Dibromopicolinic Acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1760 - 1690 | Strong |

| C=C stretch (Aromatic ring) | 1600 - 1475 | Medium |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |

| O-H bend (Carboxylic acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |

| C-Br stretch | 700 - 500 | Strong |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of 5,6-Dibromopicolinic acid is expected to show a distinctive molecular ion peak due to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentation of the pyridine ring.

Table 3: Predicted m/z Values for Major Fragments of 5,6-Dibromopicolinic Acid

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 294, 296, 298 | Molecular ion with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| [M - OH]⁺ | 277, 279, 281 | Loss of hydroxyl radical. |

| [M - COOH]⁺ | 249, 251, 253 | Loss of carboxylic acid group (decarboxylation). |

| [M - Br]⁺ | 215, 217 | Loss of a bromine atom. |

| [M - COOH - Br]⁺ | 170, 172 | Loss of carboxylic acid group and one bromine atom. |

Proposed Experimental Protocols

Synthesis of 5,6-Dibromopicolinic Acid

A plausible method for the synthesis of 5,6-Dibromopicolinic acid is the direct bromination of picolinic acid. The following is a proposed protocol based on general procedures for the halogenation of pyridine rings.

Reaction Scheme:

Materials:

-

Picolinic acid

-

Liquid bromine (Br₂)

-

Anhydrous iron(III) bromide (FeBr₃)

-

Fuming sulfuric acid (oleum)

-

Ice

-

Sodium bisulfite solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add picolinic acid and fuming sulfuric acid.

-

Cool the mixture in an ice bath and slowly add anhydrous iron(III) bromide with stirring.

-

From the dropping funnel, add liquid bromine dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the excess bromine by adding sodium bisulfite solution until the orange color disappears.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to obtain the mass spectrum.

Visualizations

Caption: Proposed workflow for the synthesis of 5,6-Dibromopicolinic acid.

Caption: Predicted ESI-MS fragmentation pathway for 5,6-Dibromopicolinic acid.

Conclusion

An In-depth Technical Guide to the Safety and Handling of 5,6-Dibromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,6-Dibromopicolinic acid, a compound of interest in various research and development applications. Due to its chemical nature, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of experimental work. This document outlines the known hazards, proper handling procedures, emergency response, and disposal methods associated with this compound.

Hazard Identification and Classification

5,6-Dibromopicolinic acid is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on available data for similar brominated picolinic acid derivatives.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation.[1][2][3] |

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of 5,6-Dibromopicolinic acid is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol [5] |

| Appearance | Pale yellow powder[6] |

| Boiling Point | 379.5°C[6] |

| Flash Point | 183.3°C[6] |

| Density | 2.202 g/cm³[6] |

| Storage Temperature | Inert atmosphere, 2-8°C[5] |

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when working with 5,6-Dibromopicolinic acid to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

All work with 5,6-Dibromopicolinic acid should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[7]

-

Ensure that eyewash stations and emergency showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.[9]

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a full-face shield.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. An acid-resistant apron is recommended for larger quantities.[9][10] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if working outside a fume hood or if dust is generated.[9] |

| Footwear | Closed-toe shoes are mandatory.[11] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, or vapors.

-

Weigh and handle the solid material in a fume hood to prevent the generation and dispersal of dust.

-

Use non-sparking tools and equipment.

-

Wash hands thoroughly after handling.[3]

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep in a designated corrosives storage cabinet.[11]

-

Segregate from incompatible materials such as bases, oxidizing agents, and inorganic acids.[7][12] Organic acids should be stored separately from inorganic and oxidizing acids.[11][13]

-

Do not store in metal containers.[7]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

The following diagrams outline the first aid procedures for different routes of exposure.

Caption: First aid workflow for inhalation exposure.

Caption: First aid workflow for skin contact.

Caption: First aid workflow for eye contact.

Caption: First aid workflow for ingestion.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14] Halogenated extinguishing agents can also be effective.[15][16]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[17] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17]

Accidental Release Measures

The following diagram illustrates the general procedure for handling a spill of 5,6-Dibromopicolinic acid.

Caption: General workflow for accidental release.

Stability and Reactivity

-

Reactivity: No specific data is available for 5,6-Dibromopicolinic acid, but it is expected to be a stable compound under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[17]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[17]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[17]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

Toxicological Information

While specific toxicological data for 5,6-Dibromopicolinic acid is limited, the GHS classifications indicate potential for acute oral toxicity, skin and eye irritation, and respiratory irritation.[1][2][3] Chronic effects are not well-documented, and the toxicological properties have not been fully investigated. Assume the compound is hazardous and handle with appropriate care.

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

-

Do not dispose of down the drain or with household waste.

-

Contaminated packaging should be treated as the chemical itself.

This technical guide is intended to provide a comprehensive overview of the safety and handling of 5,6-Dibromopicolinic acid. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. angenechemical.com [angenechemical.com]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 30766-11-1|5-Bromopicolinic acid|BLD Pharm [bldpharm.com]

- 5. 1206679-66-4|5,6-Dibromopicolinic acid|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 9. oshatrainingschool.com [oshatrainingschool.com]

- 10. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. louisville.edu [louisville.edu]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. Halocarbons in fire suppression – International Fire Protection [ifpmag.com]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. fishersci.com [fishersci.com]

A Comprehensive Review of Substituted Picolinic Acids: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent agents for therapeutic and agricultural applications. This technical guide provides a comprehensive literature review of substituted picolinic acids, focusing on their synthesis, quantitative structure-activity relationships, mechanisms of action through various signaling pathways, and detailed experimental protocols for their evaluation.

Synthesis of Substituted Picolinic Acids

The synthesis of substituted picolinic acids can be broadly categorized into two main approaches: functionalization of a pre-existing picolinic acid scaffold and the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid group.

Common synthetic strategies include:

-

Oxidation of Substituted 2-Picolines: A traditional and effective method involves the oxidation of the methyl group of a substituted 2-picoline to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

-

Hydrolysis of Substituted 2-Cyanopyridines: The hydrolysis of a nitrile group at the 2-position of a substituted pyridine ring under acidic or basic conditions provides a direct route to the corresponding picolinic acid.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing various substituents onto the pyridine ring of picolinic acid esters, which are then hydrolyzed to the final acid.

-

Ring Formation Reactions: Substituted pyridines can be synthesized through various condensation reactions, followed by the introduction of the carboxylic acid functionality.

A general workflow for the synthesis and functionalization of picolinic acids is illustrated below.

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 5,6-Dihalogenated Picolinic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihalogenated pyridine scaffolds are valuable intermediates in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. 5,6-Dihalogenated picolinic acids, such as the chloro-analogue, serve as key building blocks for agrochemicals and pharmaceuticals.[1][2][3][4][5] The presence of two halogen atoms, a carboxylic acid, and a pyridine nitrogen atom provides a rich platform for a variety of chemical transformations. This document outlines the potential applications of 5,6-dibromopicolinic acid in organic synthesis, with a focus on cross-coupling reactions for the generation of highly substituted pyridine derivatives.

Key Applications

The primary utility of a dihalogenated intermediate like 5,6-dibromopicolinic acid lies in its capacity to undergo sequential and selective functionalization. The bromine atoms can be replaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Sequential Cross-Coupling Reactions: The differential reactivity of the bromine atoms, influenced by the electronic effects of the carboxylic acid and the pyridine nitrogen, could potentially allow for selective mono-functionalization, followed by a second, different cross-coupling reaction. This step-wise approach enables the synthesis of unsymmetrically substituted pyridines.

-

Synthesis of Bi-aryl and Heteroaryl Pyridines: Suzuki-Miyaura coupling reactions with aryl or heteroaryl boronic acids can be employed to introduce aromatic moieties at the 5- and 6-positions.[6] This is a common strategy for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

-

Alkynylation and Amination Reactions: Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination with various amines can introduce carbon-carbon and carbon-nitrogen bonds, respectively, further diversifying the accessible molecular space.

-

Precursor for Fused Heterocycles: The functional groups of a substituted 5,6-diarylpicolinic acid can be further manipulated to construct fused heterocyclic systems, which are common scaffolds in biologically active molecules.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki cross-coupling reactions of a related di-substituted halo-thiophene, which serves as an analogue to demonstrate the feasibility of such transformations.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-bromo-3-hexylthiophene | 75 |

| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-bromo-3-hexylthiophene | 80 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-bromo-3-hexylthiophene | 82 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-bromo-3-hexylthiophene | 70 |

Data is illustrative and based on the Suzuki coupling of 2,5-dibromo-3-hexylthiophene as reported in the literature.[6] Reaction conditions: Pd(PPh₃)₄ catalyst, K₃PO₄ base, in a mixture of 1,4-dioxane and water at 90 °C.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dihalogenated Picolinic Acid Derivative

This protocol describes a general method for the mono-arylation of a di-halogenated picolinic acid derivative, based on standard literature procedures for Suzuki-Miyaura reactions.[6]

Materials:

-

5,6-Dihalogenated picolinic acid derivative (e.g., methyl 5,6-dichloropicolinate) (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₃PO₄ or K₂CO₃) (3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a flame-dried round-bottom flask, add the 5,6-dihalogenated picolinic acid derivative (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Visualizations

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]

References

- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 5,6-Dibromopicolinic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 5,6-dibromopicolinic acid as a ligand. Due to the limited availability of published data specifically for 5,6-dibromopicolinic acid, this document includes protocols and data for analogous brominated picolinic acid derivatives to provide a foundational understanding and practical guidance.

Introduction to 5,6-Dibromopicolinic Acid as a Ligand

Picolinic acid and its derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The introduction of halogen substituents, such as bromine, onto the pyridine ring can significantly modify the electronic properties of the ligand and, consequently, the chemical and physical properties of the resulting metal complexes. The two bromine atoms in 5,6-dibromopicolinic acid are expected to be electron-withdrawing, which can influence the acidity of the carboxylic acid group, the strength of the metal-ligand bonds, and the redox potential of the metal center. These modifications can lead to enhanced catalytic activity, altered photophysical properties, and novel biological activities.

The bidentate N,O-chelation of the picolinate moiety provides a stable coordination environment, making these complexes suitable for various applications, including catalysis, materials science, and medicinal chemistry.

Synthesis Protocols

Synthesis of 5,6-Dibromopicolinic Acid (Analogous Method)

Protocol: Oxidation of 5-Bromo-2-methylpyridine to 5-Bromopicolinic Acid [1]

This protocol can be theoretically adapted for a dibrominated starting material.

Materials:

-

5-Bromo-2-methylpyridine (or a dibrominated analogue)

-

Potassium permanganate (KMnO₄)

-

Water

-

6 M Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a thermometer and a reflux condenser, add 5-bromo-2-methylpyridine (0.1 mol) and 100 mL of water.

-

Heat the mixture to 80°C with stirring.

-

Slowly add potassium permanganate (0.25 mol) in batches to maintain the reaction temperature between 85-90°C.

-

After the addition is complete, continue stirring at 90°C for 90 minutes.

-

After the reaction, distill off any unreacted starting material.

-

Filter the hot solution to remove manganese dioxide.

-

Cool the filtrate to room temperature and acidify with 6 M HCl to a pH of 3-4.

-

A precipitate of 5-bromopicolinic acid will form. Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 5-bromopicolinic acid.

dot

General Synthesis of Metal Complexes with Picolinic Acid Ligands

The following is a general protocol for the synthesis of transition metal complexes with picolinic acid and its derivatives. This can be adapted for 5,6-dibromopicolinic acid.[2][3][4]

Materials:

-

5,6-Dibromopicolinic acid

-

A hydrated metal salt (e.g., CoCl₂·6H₂O, Ni(ClO₄)₂·6H₂O, Cu(ClO₄)₂·6H₂O, Zn(ClO₄)₂·6H₂O)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the metal salt (1 mmol) in ethanol (20 mL).

-

In a separate flask, dissolve 5,6-dibromopicolinic acid (2-3 mmol, depending on the desired stoichiometry) in ethanol (30 mL).

-

Add the ligand solution to the metal salt solution with stirring.

-

Reflux the reaction mixture for 4-6 hours. A colored precipitate may form during this time.[4]

-

After reflux, concentrate the solution by rotary evaporation.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration.

-

Wash the product with diethyl ether to remove any unreacted ligand.[2]

-

Dry the complex in a desiccator.

dot

Applications and Quantitative Data

While specific data for 5,6-dibromopicolinic acid complexes is scarce, the following sections present data from analogous brominated picolinic acid complexes to illustrate potential applications.

Catalytic Activity

Coordination complexes of picolinic acid derivatives can act as catalysts in various organic transformations. The electronic effects of the bromo-substituents can enhance catalytic activity. For instance, palladium complexes with pyridine-based ligands are effective in cross-coupling reactions.[5]

Table 1: Catalytic Activity of Analagous Palladium(II) Pyridine Complexes in Heck Reaction [5]

| Catalyst Precursor | Ligand | Yield (%) |

| [Pd(L)₂Cl₂] | Pyridine | >90 |

| [Pd(L)₂Cl₂] | 4-Methylpyridine | >90 |

| [Pd(L)₂Cl₂] | 3,5-Dimethylpyridine | >90 |

| [Pd(L)₄][BF₄]₂ | 4-(Dimethylamino)pyridine | <80 |

Reaction conditions: 0.1 mol% Pd(II) complex, DMSO, 120 °C, Et₃N as base.[5]

Photophysical Properties

The introduction of heavy atoms like bromine can influence the photophysical properties of metal complexes, potentially leading to applications in areas like organic light-emitting diodes (OLEDs) and photosensitizers. Iridium(III) complexes with brominated picolinic acid ligands have been studied for their emission properties.

Table 2: Photophysical Data for an Analogous Iridium(III) Complex

Data for a related complex, Ir(ppz)₂(pic), where ppz is phenylpyrazole and pic is picolinic acid, shows how ancillary ligands influence emission.[6] While specific data for a 5,6-dibromopicolinic acid complex is not available, the trend suggests that the electronic nature of the picolinate ligand is crucial.

| Complex | Emission Max (nm) at 77K | Excited State |

| fac-Ir(ppz)₃ | 440, 470 | ³MLCT (ppz) |

| Ir(ppz)₂(pic) | 550 | ³MLCT (pic) |

The red-shift in the heteroleptic complex indicates that the ancillary picolinate ligand plays a significant role in the emissive state.[6]

dot

Biological Activity

Metal complexes of brominated ligands are of interest in drug development due to their potential as anticancer and antimicrobial agents. The increased lipophilicity imparted by bromine atoms can enhance cellular uptake. While no specific IC₅₀ values for 5,6-dibromopicolinic acid complexes were found, studies on related chromium(III) and ruthenium(II) complexes with 5-bromopicolinic acid show biological activity. For example, a chromium(III) complex with 5-bromopicolinic acid has been synthesized and characterized, with its physicochemical properties suggesting potential biological relevance.[7] Ruthenium(II) complexes with 5-bromopyridine-2-carboxylic acid have shown moderate cytotoxic activity against HeLa human tumor cells.[7]

Table 3: Cytotoxicity Data for an Analogous Ruthenium(II) Complex [7]

| Complex | Cell Line | IC₅₀ (µM) |

| [Ru(5-bromopyridine-2-carboxylic acid)(bpy)₂]PF₆ | HeLa | Moderate Activity (Specific value not provided) |

The biological activity of chromium picolinate complexes is known to be influenced by the ligand structure, affecting properties like insulin enhancement.[8]

Characterization Protocols

Standard analytical techniques are used to characterize 5,6-dibromopicolinic acid and its metal complexes.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in solvents like DMSO-d₆ or CDCl₃ are used to confirm the structure of the ligand and its complexes.[4]

-

Infrared (IR) Spectroscopy: Used to identify the coordination of the carboxylate group to the metal ion. The C=O stretching frequency typically shifts upon coordination.[2]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study complex formation.[3]

Other Analytical Methods

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the synthesized complexes.[4]

-

Mass Spectrometry: To confirm the molecular weight of the ligand and its complexes.

-

X-ray Crystallography: To determine the single-crystal structure of the complexes, providing detailed information about bond lengths, bond angles, and coordination geometry.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.[4]

Disclaimer: The provided protocols and data are based on general methods and data from analogous compounds due to the limited availability of specific information on 5,6-dibromopicolinic acid. Researchers should adapt these protocols as necessary and perform thorough characterization of all synthesized compounds.

References

- 1. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. sjctni.edu [sjctni.edu]

- 4. ajol.info [ajol.info]

- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Composition and biological activity of chromium-pyridine carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5,6-Dibromopicolinic Acid in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the evaluation of 5,6-Dibromopicolinic acid as a potential inhibitor of a key enzyme implicated in cancer cell proliferation. Picolinic acid derivatives have garnered significant interest as scaffolds for the development of enzyme inhibitors.[1][2][3][4] The introduction of halogen atoms, such as bromine, can modulate the biological activity of small molecules.[5][6][7] This protocol outlines a representative enzyme inhibition assay and a cell-based proliferation assay to assess the efficacy of 5,6-Dibromopicolinic acid. The methodologies provided are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.

Introduction to 5,6-Dibromopicolinic Acid

5,6-Dibromopicolinic acid is a halogenated derivative of picolinic acid. The picolinic acid scaffold is present in various biologically active compounds and has been explored for its therapeutic potential, including its role in enzyme inhibition.[1][2][3][4] Halogenation is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates.[5][6][7] The protocol herein describes the investigation of 5,6-Dibromopicolinic acid as a hypothetical inhibitor of Mitogen-Activated Protein Kinase (MEK) 1, a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Inhibition of key kinases in this pathway, such as MEK1, is a validated therapeutic strategy.

Experimental Protocols

MEK1 Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of 5,6-Dibromopicolinic acid against human MEK1.

Workflow Diagram:

Materials:

-

Recombinant human MEK1 enzyme

-

Inactive ERK1 (substrate)

-

ATP

-

5,6-Dibromopicolinic acid

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 5,6-Dibromopicolinic acid in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

-

Enzyme and Substrate Preparation: Dilute the recombinant MEK1 enzyme and inactive ERK1 substrate to their optimal concentrations in kinase assay buffer.

-

Assay Plate Setup: To each well of a 384-well plate, add 5 µL of the diluted 5,6-Dibromopicolinic acid. Include controls with DMSO only (vehicle control) and a known MEK1 inhibitor (positive control).

-

Enzyme Addition: Add 5 µL of the diluted MEK1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 10 µL of a solution containing the inactive ERK1 substrate and ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the reaction and measure the amount of ADP produced.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This protocol measures the effect of 5,6-Dibromopicolinic acid on the proliferation of a cancer cell line with a known activating mutation in the RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells).

Materials:

-

A375 human melanoma cell line

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

5,6-Dibromopicolinic acid

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader with luminescence detection

Procedure:

-

Cell Seeding: Seed A375 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 5,6-Dibromopicolinic acid in complete medium. The final concentrations should range from 0.1 nM to 100 µM.

-

Dosing: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5,6-Dibromopicolinic acid. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

-

Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence using a microplate reader. The signal is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation

The following tables present representative quantitative data for the described assays.

Table 1: In Vitro MEK1 Kinase Inhibition

| Compound | Target | IC₅₀ (nM) |

| 5,6-Dibromopicolinic acid | MEK1 | 85.2 |

| Reference Inhibitor (e.g., Selumetinib) | MEK1 | 14.1 |

Table 2: A375 Cell Proliferation Inhibition

| Compound | Cell Line | GI₅₀ (µM) |

| 5,6-Dibromopicolinic acid | A375 | 1.2 |

| Reference Inhibitor (e.g., Selumetinib) | A375 | 0.3 |

Conclusion